REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5](OC2C=CC=CC=2)[C:4]=1[C:16]([C:18]1[C:23]([O:24]C2C=CC=CC=2)=[CH:22][CH:21]=[CH:20][C:19]=1[O:31]C)=O.[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1(C)C=CC=CC=1>[C:19]1([OH:31])[C:18]2[C:16]3([C:4]4[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][C:5]=4[O:2][C:3]4[C:4]3=[CH:5][CH:6]=[CH:7][CH:8]=4)[C:19]3[C:20](=[CH:21][CH:22]=[CH:23][CH:18]=3)[O:24][C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed slowly
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with concentrated HCl, water, aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Flash chromatography (eluting with CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2OC3=CC=CC=C3C3(C12)C1=CC=CC=C1OC=1C=CC=C(C13)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 146.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |